Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester, also known as methyl 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)benzoate, is an aromatic compound characterized by its complex structure. The molecular formula is with a molecular weight of approximately 256.29 g/mol. This compound features a benzoic acid core with two methoxy groups and a ketone functionality attached to a phenylethyl group. Its structural uniqueness arises from the combination of these functional groups, which may influence its chemical behavior and biological activity.
These reactions highlight the compound's potential versatility in organic synthesis.
The synthesis of benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester can be achieved through several methods:
These synthetic routes allow for flexibility in modifying substituents on the aromatic ring.
Benzoic acid derivatives find applications across various fields:
The versatility of this compound makes it valuable in multiple industries.
Interaction studies involving benzoic acid derivatives typically focus on their pharmacokinetics and pharmacodynamics:
These studies are essential for determining the practical applications of benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester.
Several compounds share structural similarities with benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl Benzoate | Simple methyl ester of benzoic acid; lacks additional functional groups | |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Contains a hydroxyl group; known for anti-inflammatory properties | |
| 4-Methoxybenzoic Acid | Contains a methoxy group; used in polymer production | |
| 3,4-Dimethoxybenzoic Acid | Two methoxy groups; exhibits different solubility and reactivity |
Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester stands out due to its combination of methoxy groups and a phenylethyl ketone structure, which may confer unique biological activities not found in simpler analogs.